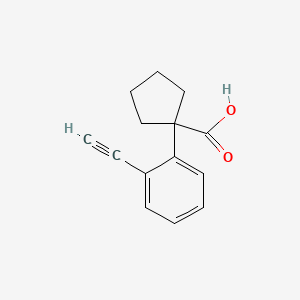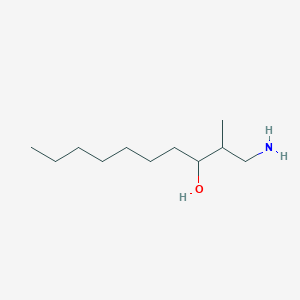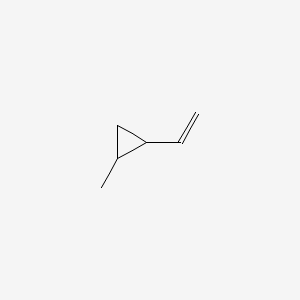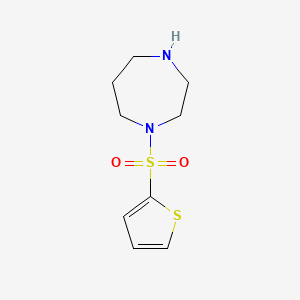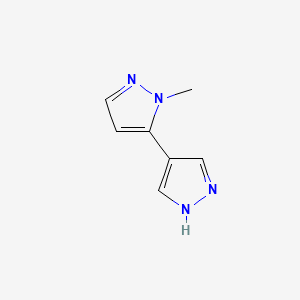
2-Methyl-1'H,2H-3,4'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1’H,2H-3,4’-bipyrazole is a heterocyclic compound that features a bipyrazole core structure with a methyl group attached to one of the pyrazole rings. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse chemical and biological properties. The unique structure of 2-Methyl-1’H,2H-3,4’-bipyrazole makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1’H,2H-3,4’-bipyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an ethanol or methanol solvent, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-Methyl-1’H,2H-3,4’-bipyrazole are not well-documented, the general principles of large-scale pyrazole synthesis can be applied. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure the reaction proceeds efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrazole rings can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while reduction can produce various hydrogenated pyrazole derivatives.
Scientific Research Applications
2-Methyl-1’H,2H-3,4’-bipyrazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-Methyl-1’H,2H-3,4’-bipyrazole varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Methyl-1’H,2H-3,4’-bipyrazole can be compared with other pyrazole derivatives, such as:
3,3’-Dimethyl-1H,1’H-4,4’-bipyrazole: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine:
2-(4-Methoxyphenyl)-1’-phenyl-5-(pyridin-2-yl)-3’-pyridin-4-yl-3,4-dihydro-1’H,2H-3,4’-bipyrazole: A more complex derivative with additional functional groups, used in specialized applications.
The uniqueness of 2-Methyl-1’H,2H-3,4’-bipyrazole lies in its specific substitution pattern and the resulting properties, which make it suitable for a variety of research and industrial applications.
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1-methyl-5-(1H-pyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C7H8N4/c1-11-7(2-3-10-11)6-4-8-9-5-6/h2-5H,1H3,(H,8,9) |
InChI Key |
DJABZYNSVYGAQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


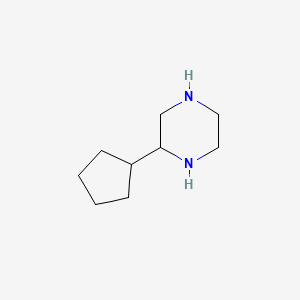
![1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride](/img/structure/B13556585.png)
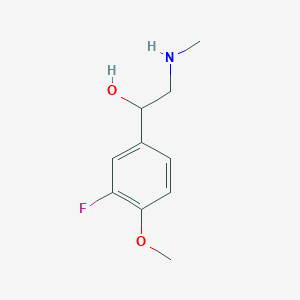
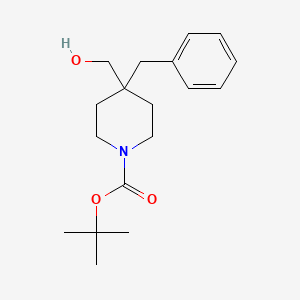

![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B13556606.png)
![1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid](/img/structure/B13556614.png)
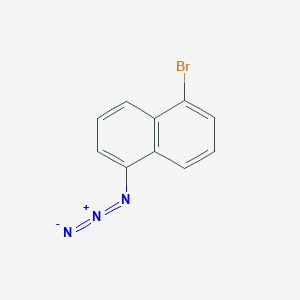
![[1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13556624.png)

